molecular formula C8H9ClO2S B1333927 3,4-Dimethylbenzenesulfonyl chloride CAS No. 2905-30-8

3,4-Dimethylbenzenesulfonyl chloride

Cat. No.: B1333927
CAS No.: 2905-30-8
M. Wt: 204.67 g/mol
InChI Key: DNMQPRPJIWTNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is typically a colorless to pale yellow liquid and is known for its reactivity, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzenesulfonyl chloride is commonly synthesized through the chlorination of 3,4-dimethylbenzenesulfonic acid. The reaction typically occurs under acidic conditions, using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to facilitate the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Scientific Research Applications

Chemistry: 3,4-Dimethylbenzenesulfonyl chloride is widely used as a reagent in organic synthesis. It is employed to introduce the sulfonyl chloride functional group into various molecules, which can then undergo further chemical transformations .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize sulfonamide derivatives, which are important in the development of pharmaceuticals. Sulfonamides have antibacterial properties and are used in the treatment of bacterial infections .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic compounds .

Comparison with Similar Compounds

    Benzenesulfonyl chloride: The parent compound without the methyl substitutions.

    2,4-Dimethylbenzenesulfonyl chloride: A similar compound with methyl groups at the 2 and 4 positions.

    4-Methoxy-3,5-dimethylbenzenesulfonyl chloride: A derivative with additional methoxy groups

Uniqueness: 3,4-Dimethylbenzenesulfonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent for introducing sulfonyl chloride groups in a controlled manner .

Properties

IUPAC Name

3,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQPRPJIWTNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395082
Record name 3,4-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-30-8
Record name 3,4-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylbenzenesulfonyl chloride
Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-Dimethylbenzenesulfonyl chloride?

A1: The molecular formula of this compound is C8H9ClO2S. Its molecular weight is 204.68 g/mol.

Q2: Can you provide information about the synthesis of this compound based on the provided research?

A2: Unfortunately, the provided abstract only mentions "SYNTHESIS AND CONVERSION OF this compound" without detailing the specific synthesis methods. To gain insights into the synthesis procedures, you would need to consult the full text of the research paper [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.